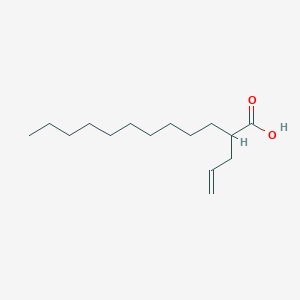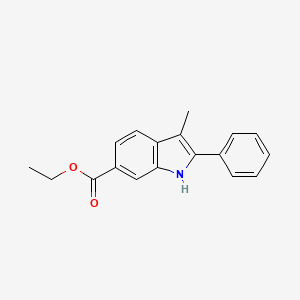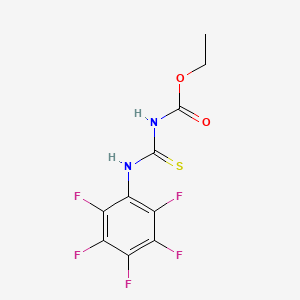
Ethyl 3-(perfluorophenyl)thioureidocarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(perfluorophenyl)thioureidocarboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(perfluorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with perfluorophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(perfluorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the perfluorophenyl group.
Scientific Research Applications
Ethyl 3-(perfluorophenyl)thioureidocarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl 3-(perfluorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thioureidocarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Ethyl 3-(perfluorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
Ethyl 3-(trifluoromethyl)thioureidocarboxylate: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorobutyl)thioureidocarboxylate: Contains a perfluorobutyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorocyclohexyl)thioureidocarboxylate: Features a perfluorocyclohexyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their fluorinated groups.
Properties
Molecular Formula |
C10H7F5N2O2S |
|---|---|
Molecular Weight |
314.23 g/mol |
IUPAC Name |
ethyl N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H7F5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20) |
InChI Key |
YVIGYWNRWUAFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


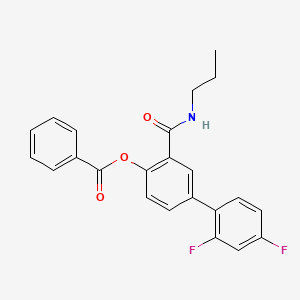
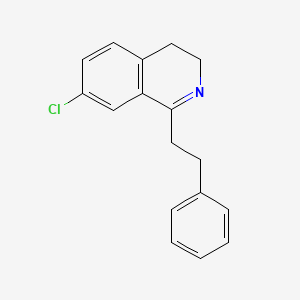
![6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14122959.png)
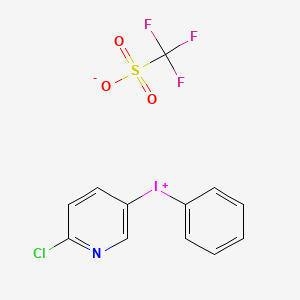
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
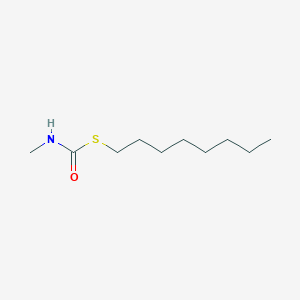
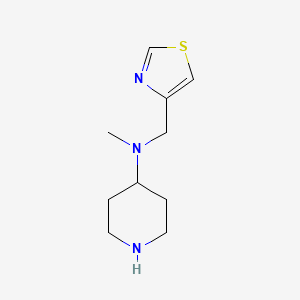

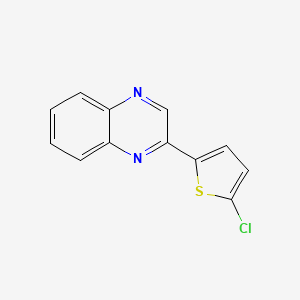
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
